molecular formula C15H19BrClN3O2 B12248607 4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12248607
M. Wt: 388.69 g/mol
InChI Key: QHVBCKWTNLMRBJ-UHFFFAOYSA-N
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Description

4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine is a chemical compound with the molecular formula C14H18BrClN2O2. This compound is of interest due to its unique structure, which combines a piperidine ring, a pyridine ring, and a morpholine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a bromine and chlorine-substituted pyridine derivative is used.

    Coupling with Morpholine: The final step involves coupling the piperidine-pyridine intermediate with morpholine under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the bromine or chlorine positions.

Scientific Research Applications

4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloropyridine
  • 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
  • 2-Bromo-5-chloropyridine

Uniqueness

4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its combination of a piperidine ring, a pyridine ring, and a morpholine ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H19BrClN3O2

Molecular Weight

388.69 g/mol

IUPAC Name

[1-(5-bromo-3-chloropyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H19BrClN3O2/c16-12-8-13(17)14(18-9-12)20-3-1-2-11(10-20)15(21)19-4-6-22-7-5-19/h8-9,11H,1-7,10H2

InChI Key

QHVBCKWTNLMRBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)Br)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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